4-Chlorothiobenzoic acid S-methyl ester
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Overview
Description
4-Chlorothiobenzoic acid S-methyl ester is an organic compound with the molecular formula C8H7ClOS. It is a derivative of benzenecarbothioic acid, where the hydrogen atom in the thiol group is replaced by a methyl group, and a chlorine atom is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothiobenzoic acid S-methyl ester typically involves the reaction of 4-chlorothiobenzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothiobenzoic acid S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorothiobenzoic acid S-methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chlorothiobenzoic acid S-methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Similar structure but lacks the thiol and ester groups.
4-Methylthiobenzoic acid: Similar structure but lacks the chlorine atom.
4-Chlorothiobenzoic acid: Similar structure but lacks the methyl ester group
Uniqueness
4-Chlorothiobenzoic acid S-methyl ester is unique due to the presence of both the chlorine atom and the methyl ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H7ClOS |
---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
S-methyl 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C8H7ClOS/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 |
InChI Key |
LTDZYPIYMPWKEC-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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